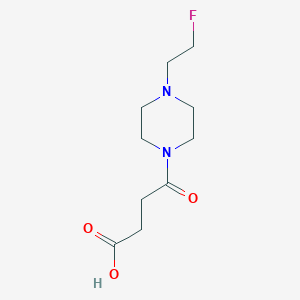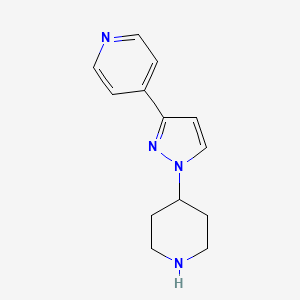
6-((furan-2-ylmethyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
6-((Furan-2-ylmethyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrimidine ring substituted with a furan-2-ylmethyl group and a methyl group, making it a unique molecule with interesting properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-methylpyrimidine-2,4(1H,3H)-dione as the core structure.
Furan-2-ylmethyl Group Addition: The furan-2-ylmethyl group is introduced through a nucleophilic substitution reaction, where the amine group on the pyrimidine ring attacks the electrophilic carbon in the furan-2-ylmethyl chloride.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures (around 80-100°C) to facilitate the nucleophilic substitution.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: The compound is purified through recrystallization or column chromatography to achieve the desired purity for industrial applications.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form various derivatives, such as furan-2-carboxylic acid.
Reduction: Reduction reactions can be performed on the pyrimidine ring, leading to the formation of different reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution Reagents: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Furan-2-carboxylic acid derivatives.
Reduction Products: Reduced pyrimidine derivatives.
Substitution Products: Various substituted pyrimidines.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research, aiding in the study of enzyme mechanisms and cellular processes. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets and pathways. The furan-2-ylmethyl group can engage in hydrogen bonding and π-π interactions, influencing the binding affinity to biological targets. The pyrimidine ring can act as a hydrogen bond donor or acceptor, modulating its activity in biological systems.
Comparaison Avec Des Composés Similaires
6-Furfurylamino Purine: A related compound with similar biological activity.
3-Methyluracil: Another pyrimidine derivative with comparable chemical properties.
Furan-2-ylmethyl Acetate: A structurally related compound used in organic synthesis.
Uniqueness: 6-((Furan-2-ylmethyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
6-(furan-2-ylmethylamino)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-13-9(14)5-8(12-10(13)15)11-6-7-3-2-4-16-7/h2-5,11H,6H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBALEFAQIJZVDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide](/img/structure/B1492024.png)









